(4-Fluorophenyl)(5-methoxy-3-methyl-1-benzofuran-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Fluorophenyl)(5-methoxy-3-methyl-1-benzofuran-2-yl)methanone is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their wide range of biological activities, including antimicrobial, anticancer, and antiviral properties . This particular compound features a fluorophenyl group and a methoxy-methyl-benzofuran moiety, which contribute to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)(5-methoxy-3-methyl-1-benzofuran-2-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and 5-methoxy-3-methyl-1-benzofuran-2-carboxylic acid.
Condensation Reaction: The key step involves a condensation reaction between the 4-fluorobenzaldehyde and the benzofuran derivative in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Purification: The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl)(5-methoxy-3-methyl-1-benzofuran-2-yl)methanone can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Substituted benzofuran derivatives with various functional groups.
Scientific Research Applications
(4-Fluorophenyl)(5-methoxy-3-methyl-1-benzofuran-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)(5-methoxy-3-methyl-1-benzofuran-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through various molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another benzofuran compound with similar applications.
Angelicin: Known for its biological activities, including antimicrobial properties.
Uniqueness
(4-Fluorophenyl)(5-methoxy-3-methyl-1-benzofuran-2-yl)methanone stands out due to its unique combination of a fluorophenyl group and a methoxy-methyl-benzofuran moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
(4-Fluorophenyl)(5-methoxy-3-methyl-1-benzofuran-2-yl)methanone, a synthetic organic compound, belongs to the class of benzofuran derivatives. This compound has garnered attention due to its potential biological activities, including antibacterial and antifungal properties. This article reviews the synthesis, biological activity, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis begins with 4-fluorobenzaldehyde and 5-methoxy-3-methyl-1-benzofuran-2-carboxylic acid.
- Condensation Reaction : A condensation reaction occurs between 4-fluorobenzaldehyde and the benzofuran derivative using a catalyst like p-toluenesulfonic acid under reflux conditions.
- Purification : The resulting product is purified through recrystallization or column chromatography to achieve high purity .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 24 | 20 µM |
Bacillus subtilis | 22 | 25 µM |
Escherichia coli | 18 | 30 µM |
The presence of electron-withdrawing groups, such as the fluorine atom in the phenyl ring, appears to enhance the antibacterial activity of the compound .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or metabolic pathways.
- Receptor Interaction : It can bind to cellular receptors, altering signal transduction pathways critical for bacterial survival.
- Induction of Apoptosis : In cancer cells, it may trigger apoptosis through various molecular mechanisms, although specific pathways need further elucidation .
Case Studies
A notable study evaluated the compound's effectiveness against multi-drug resistant strains. The results indicated that it maintained activity comparable to standard antibiotics, suggesting its potential as a therapeutic agent in treating resistant infections .
Properties
IUPAC Name |
(4-fluorophenyl)-(5-methoxy-3-methyl-1-benzofuran-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FO3/c1-10-14-9-13(20-2)7-8-15(14)21-17(10)16(19)11-3-5-12(18)6-4-11/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJWDMVNGZYURS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.